molecular formula C18H16ClF3N2O3S B4559963 4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4559963
M. Wt: 432.8 g/mol
InChI Key: RGOIFNKVCWEGFR-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0522257 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinhibitory and Cardiovascular Effects

Research on compounds structurally related to "4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide" has shown neuroinhibitory effects that could be therapeutically beneficial for cardiovascular disorders. For instance, SK&F 85174, an N-allyl derivative of a dopaminergic agonist, exhibited potent inhibition of adrenergic neurotransmission, suggesting potential for treating conditions like hypertension and congestive heart failure (Blumberg et al., 1985).

Synthesis and Chemical Properties

The synthesis of derivatives and related compounds has been a focal point of research. For example, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for pharmaceuticals, was synthesized from 4-Amino-methylbenzene-2-sulfonic acid, showcasing an improved process suitable for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Anticancer Evaluation

Compounds with structural features akin to "this compound" have been evaluated for their anticancer properties. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against several human cancer cell lines, indicating potential as anticancer agents (Ravichandiran et al., 2019).

Membrane Science and Desalination

In membrane science, novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) were synthesized and used in the preparation of composite membranes for desalination studies. These membranes demonstrated significant NaCl rejection rates, highlighting their utility in water treatment technologies (Padaki et al., 2013).

Drug Metabolism and Pharmacokinetics

Research has also delved into the metabolism and excretion of related compounds, offering insights into their pharmacokinetic profiles. For instance, the study of GDC-0449 in rats and dogs revealed extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation, which is crucial for understanding the drug's disposition and efficacy (Yue et al., 2011).

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c1-3-10-24(28(2,26)27)14-7-4-12(5-8-14)17(25)23-13-6-9-16(19)15(11-13)18(20,21)22/h3-9,11H,1,10H2,2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOIFNKVCWEGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.